molecular formula C10H22O2S2 B14443058 S-(2,2-Dimethylpropyl) 2,2-dimethylpropane-1-sulfonothioate CAS No. 75142-07-3

S-(2,2-Dimethylpropyl) 2,2-dimethylpropane-1-sulfonothioate

Cat. No.: B14443058
CAS No.: 75142-07-3
M. Wt: 238.4 g/mol
InChI Key: KGKLRYQXYHQQPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-(2,2-Dimethylpropyl) 2,2-dimethylpropane-1-sulfonothioate is an organic compound with the molecular formula C10H22O2S2. It is a sulfonothioate derivative, characterized by the presence of a sulfonothioate group attached to a branched alkyl chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(2,2-Dimethylpropyl) 2,2-dimethylpropane-1-sulfonothioate typically involves the reaction of 2,2-dimethylpropane-1-thiol with a sulfonyl chloride derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, recrystallization, or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

S-(2,2-Dimethylpropyl) 2,2-dimethylpropane-1-sulfonothioate can undergo various types of chemical reactions, including:

    Oxidation: The sulfonothioate group can be oxidized to form sulfonic acids or sulfonyl chlorides.

    Reduction: Reduction reactions can convert the sulfonothioate group to thiols or sulfides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonothioate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products Formed

    Oxidation: Sulfonic acids, sulfonyl chlorides.

    Reduction: Thiols, sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

S-(2,2-Dimethylpropyl) 2,2-dimethylpropane-1-sulfonothioate has several applications in scientific research:

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of S-(2,2-Dimethylpropyl) 2,2-dimethylpropane-1-sulfonothioate involves its interaction with molecular targets through its sulfonothioate group. This group can form covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules, leading to modifications in their structure and function. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethylpropane: A branched alkane with a similar carbon skeleton but lacking the sulfonothioate group.

    2,2-Dimethylpropane-1-thiol: Contains a thiol group instead of a sulfonothioate group.

    2,2-Dimethylpropane-1-sulfonic acid: Contains a sulfonic acid group instead of a sulfonothioate group.

Uniqueness

S-(2,2-Dimethylpropyl) 2,2-dimethylpropane-1-sulfonothioate is unique due to the presence of the sulfonothioate group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

75142-07-3

Molecular Formula

C10H22O2S2

Molecular Weight

238.4 g/mol

IUPAC Name

1-(2,2-dimethylpropylsulfonylsulfanyl)-2,2-dimethylpropane

InChI

InChI=1S/C10H22O2S2/c1-9(2,3)7-13-14(11,12)8-10(4,5)6/h7-8H2,1-6H3

InChI Key

KGKLRYQXYHQQPS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CSS(=O)(=O)CC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.